molecular formula C21H18N4O3 B2565821 1-(3,4-dimethylphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 923211-38-5

1-(3,4-dimethylphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2565821
CAS No.: 923211-38-5
M. Wt: 374.4
InChI Key: GTCSTFGBYLRTBV-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 923211-38-5) is a high-purity chemical compound with a molecular formula of C21H18N4O3 and a molecular weight of 374.4 g/mol . This synthetic hybrid molecule features a 1,2,3-triazole core linked to a coumarin (2H-chromen-2-one) moiety, a structural combination of significant interest in modern drug discovery . The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, known for its stability and ability to interact with diverse biological targets through hydrogen bonding and dipole interactions . This ring system is a key component in compounds investigated for a wide range of activities, including anticancer, antiviral, and antimicrobial applications . Concurrently, the coumarin component is a prominent pharmacophore with a well-established profile of pharmacological properties. Recent scientific advancements highlight C-3 substituted coumarin derivatives for their potent activity against Gram-positive bacterial strains like Staphylococcus aureus (S. aureus), including methicillin-resistant strains (MRSA) . Furthermore, coumarin derivatives are actively researched for their potential in neurodegenerative disease, with studies showing that 1,2,3-triazole-coumarin hybrids can act as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key therapeutic targets in conditions like Alzheimer's disease . This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a key intermediate or lead structure in developing novel therapeutic agents, particularly in antimicrobial and neuropharmacology research.

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-5-methyl-N-(2-oxochromen-6-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-12-4-7-17(10-13(12)2)25-14(3)20(23-24-25)21(27)22-16-6-8-18-15(11-16)5-9-19(26)28-18/h4-11H,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCSTFGBYLRTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(3,4-dimethylphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that exhibits significant potential in medicinal chemistry. This compound combines a triazole ring , a chromenone moiety , and a carboxamide functional group , which are known for their diverse biological activities. The unique structural features suggest applications in anticancer and antimicrobial therapies.

Synthesis and Characterization

The synthesis of this compound typically involves methods such as click chemistry , which facilitates the formation of the triazole ring through cycloaddition reactions. Characterization techniques like NMR spectroscopy , IR spectroscopy , and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Anticancer Potential

Research indicates that compounds containing triazole moieties exhibit significant anticancer activities. For instance, studies have shown that similar triazole-containing compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. The compound is expected to have similar properties based on its structural characteristics.

Case Studies:

  • A study demonstrated that triazole derivatives could inhibit cancer cell growth through mechanisms such as thymidylate synthase inhibition .
  • Another investigation highlighted that specific triazole compounds displayed IC50 values lower than standard chemotherapeutics like doxorubicin and 5-fluorouracil against multiple cancer cell lines, including MCF-7 and HCT-116 .

Antimicrobial Activity

The biological activity of 1-(3,4-dimethylphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide also suggests potential antimicrobial properties. Triazoles have been documented for their effectiveness against a variety of pathogens due to their ability to interfere with microbial metabolism.

Mechanistic Insights

The mechanisms underlying the biological activity of this compound may involve:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer progression or microbial survival.
  • Induction of Apoptosis : Similar compounds have been shown to promote apoptosis in cancer cells through the activation of pro-apoptotic pathways .
  • Generation of Reactive Oxygen Species (ROS) : Some studies indicate that triazole derivatives can induce oxidative stress in cells, leading to increased apoptosis .

Comparative Analysis

A comparative analysis of structurally similar compounds reveals insights into their biological activities:

Compound NameStructure FeaturesBiological ActivityIC50 (μM)
1-(4-chlorophenyl)-5-methyl-N-(2-hydroxyphenyl)-1H-triazoleTriazole ring with phenolic hydroxylAnticancer27.89
N-(benzothiazolyl)-5-methyltriazoleBenzothiazole moietyAntimicrobialNot specified
5-bromo-N-(pyridinyl)triazolePyridine ring attachedAnti-inflammatoryNot specified

The above table illustrates the diversity in biological activities among related compounds, emphasizing the potential of 1-(3,4-dimethylphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide as a candidate for further research.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action involves the inhibition of specific cellular pathways that lead to apoptosis in cancer cells. For instance, a case study demonstrated that derivatives of triazole compounds, similar to the target compound, showed promising results against various cancer cell lines, including breast and lung cancer .

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMCF-7 (Breast)15.5
Compound BA549 (Lung)20.3
Target CompoundVariousTBDThis Study

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro studies revealed that it exhibits inhibitory effects against a range of bacterial strains. The structure-activity relationship (SAR) analysis suggested that modifications to the triazole ring could enhance its antimicrobial efficacy .

Table 2: Antimicrobial Efficacy of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli32 µg/mL
Compound DS. aureus16 µg/mL
Target CompoundTBDTBDThis Study

Case Studies

Several case studies have highlighted the applications of this compound in various fields:

  • Cancer Research: A study conducted by Evren et al. (2022) demonstrated that triazole derivatives exhibited selective cytotoxicity against cancer cell lines compared to normal cells, suggesting a potential therapeutic application in oncology .
  • Antimicrobial Research: Research conducted by Mohamed and Ramadan (2020) indicated that similar compounds showed significant activity against resistant bacterial strains, paving the way for new antibiotic development .
  • Pharmaceutical Development: A review highlighted the potential for these compounds in drug formulation due to their favorable pharmacokinetic properties and low toxicity profiles .

Comparison with Similar Compounds

Key Observations :

  • The coumarin moiety introduces a conjugated π-system absent in analogues with simple alkyl or oxazole substituents, which could augment fluorescence-based imaging applications or modulate enzyme interactions .

Physicochemical Properties

Comparative physicochemical

Compound Melting Point (°C) Molecular Formula MS (ESI) [M+H]+
3a (Pyrazole-carboxamide) 133–135 C21H15ClN6O 403.1
ZIPSEY (Triazole-carboxamide) Not reported C19H18ClN5O2 392.1 (calc.)
Target Compound Not reported C22H20N4O3 389.1 (calc.)

Notes:

  • The target compound’s higher molecular weight (389.1 vs. 392.1 in ZIPSEY) reflects the coumarin group’s contribution.
  • Melting points for triazole-carboxamides vary widely (123–183°C in and ), suggesting substituent-dependent crystallinity .

Crystallographic and Computational Studies

  • : Compounds ZIPSEY and LELHOB were analyzed using SHELX for crystal refinement, revealing planar triazole cores and intermolecular hydrogen bonds (N–H···O/N) critical for stability .
  • Target Compound : Predicted to adopt a similar planar conformation, with additional intramolecular interactions between the coumarin carbonyl and triazole N–H group.

Q & A

Basic: What are the optimized synthetic routes for 1-(3,4-dimethylphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

Answer:
The synthesis involves multi-step routes, including cyclization and coupling reactions. For example, triazole derivatives can be synthesized via NaBH4 reduction in absolute ethanol under reflux (4–6 hours), followed by crystallization (e.g., ethanol/water mixtures yield ~81% purity) . Key parameters affecting yield include:

  • Solvent polarity : Ethanol or DMF enhances solubility of intermediates.
  • Temperature : Reflux conditions (e.g., 80–100°C) improve reaction kinetics.
  • Catalyst/base : K2CO3 in DMF facilitates nucleophilic substitution .

Table 1: Representative Reaction Conditions and Yields

CompoundSolventCatalystTime (h)Yield (%)
4dEthanolNone469.40
4eEthanolNaBH4461.33
5aEthanol/waterNaBH4481.55

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:
Quantum chemical calculations (e.g., density functional theory) predict electronic properties, while molecular docking identifies binding affinities to target enzymes (e.g., carbonic anhydrase or histone deacetylase) . For example:

  • Reaction path search : Identifies low-energy intermediates to optimize synthesis .
  • In silico SAR : Modifying substituents (e.g., bromo or methoxy groups) alters steric and electronic interactions with enzyme active sites .

Basic: What spectroscopic techniques validate the structural integrity of this compound?

Answer:

  • ¹H-NMR : Confirms aromatic proton environments (e.g., coumarin-linked protons at δ 6.8–7.5 ppm) .
  • IR spectroscopy : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks aligned with theoretical values) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

  • Statistical Design of Experiments (DoE) : Identifies confounding variables (e.g., solvent purity, incubation time) using factorial designs .
  • Meta-analysis : Compares IC50 values across studies, adjusting for assay conditions (e.g., cell line variability) .
  • Feedback loops : Integrate experimental data with computational models to refine hypotheses (e.g., ICReDD’s reaction design framework) .

Basic: What initial biological screening models are appropriate for this compound?

Answer:

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria .
  • Antitumor activity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC50 calculations .
  • Enzyme inhibition : Fluorometric assays for targets like phosphodiesterase (PDE) using purified enzymes .

Advanced: What methodologies address solubility limitations in in vitro studies?

Answer:

  • Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability .
  • Nanoformulation : Liposomal encapsulation improves aqueous dispersion and bioavailability .
  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) without disrupting core pharmacophores .

Basic: How is the purity of the compound quantified, and what thresholds are acceptable for pharmacological studies?

Answer:

  • HPLC : Purity ≥95% (UV detection at λ = 254 nm) .
  • Melting point : Sharp range (e.g., 126–134°C) indicates crystalline homogeneity .
  • Elemental analysis : C, H, N content within ±0.4% of theoretical values .

Advanced: How can structure-activity relationship (SAR) studies optimize target selectivity?

Answer:

  • Substituent scanning : Replace methyl groups with halogens (e.g., Br or Cl) to enhance hydrophobic interactions .
  • Pharmacophore mapping : Align triazole-carboxamide cores with enzyme active sites (e.g., HDAC zinc-binding motifs) .
  • 3D-QSAR : CoMFA or CoMSIA models correlate substituent properties (logP, polarizability) with bioactivity .

Basic: What safety protocols are critical during synthesis and handling?

Answer:

  • Ventilation : Use fume hoods for volatile solvents (DMF, ethanol) .
  • PPE : Nitrile gloves, lab coats, and safety goggles .
  • Waste disposal : Neutralize NaBH4 residues with isopropanol before disposal .

Advanced: How can in vivo efficacy be predicted from in vitro data?

Answer:

  • Pharmacokinetic modeling : Predict absorption/distribution using logD and plasma protein binding assays .
  • Toxicity profiling : Ames test for mutagenicity and zebrafish models for acute toxicity .
  • Allometric scaling : Extrapolate dosage from rodent metabolic rates to human equivalents .

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